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Compound of Interest

Compound Name: 3-Methyl-1-phenyl-1H-pyrazole

Cat. No.: B072811

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for the characterization of 3-Methyl-1-phenyl-1H-pyrazole. This document is intended to serve
as a valuable resource for researchers and professionals involved in the synthesis, analysis,
and application of pyrazole-based compounds in drug discovery and development. The guide
presents a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Introduction

3-Methyl-1-phenyl-1H-pyrazole is a heterocyclic aromatic organic compound that serves as a
crucial building block in medicinal chemistry. The pyrazole scaffold is a prominent feature in
numerous pharmacologically active molecules, exhibiting a wide range of biological activities,
including anti-inflammatory, analgesic, and antimicrobial properties. Accurate and thorough
spectroscopic characterization is paramount for the unambiguous identification and quality
control of this compound and its derivatives in research and development settings. This guide
provides the fundamental spectroscopic data and methodologies to facilitate these critical
processes.

Spectroscopic Data

The following sections present the available spectroscopic data for 3-Methyl-1-phenyl-1H-
pyrazole. For clarity and ease of comparison, the quantitative data are summarized in tabular
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format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic
compounds. The *H and 13C NMR data provide detailed information about the chemical
environment of the hydrogen and carbon atoms, respectively.

Table 1: *H NMR Spectroscopic Data for 3-Methyl-1-phenyl-1H-pyrazole

Chemical Shift (8) ppm Multiplicity Assighment
7.789 Doublet of Doublets 2H, Phenyl (ortho)
7.636 Doublet 1H, Pyrazole (H5)
7.405 Triplet 2H, Phenyl (meta)
7.230 Triplet 1H, Phenyl (para)
6.226 Doublet 1H, Pyrazole (H4)
2.373 Singlet 3H, Methyl (CHs)

Solvent: CDCIs, Reference: TMS (0 ppm)

Note on 13C NMR Data: Experimental 13C NMR data for 3-Methyl-1-phenyl-1H-pyrazole was
not readily available in the searched literature. The following table provides the 13C NMR data
for a closely related compound, 3,5-dimethyl-1-phenyl-1H-pyrazole, which can serve as an
estimation for the chemical shifts of the carbon atoms in the target molecule.

Table 2: 13C NMR Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole (Reference
Compound)
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Chemical Shift (8) ppm Assighment
148.1 C3/C5-Pyrazole
1394 C-ipso (Phenyl)
138.4 C3/C5-Pyrazole
128.3 C-meta (Phenyl)
126.4 C-para (Phenyl)
124.0 C-ortho (Phenyl)
106.4 C4-Pyrazole
12.9 Methyl (CHs)
11.8 Methyl (CHs)

Solvent: CDCIs, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Note on IR Data: A detailed experimental IR spectrum for 3-Methyl-1-phenyl-1H-pyrazole was
not found in the available literature. The following table lists the characteristic vibrational
frequencies for a similar pyrazole derivative, 3-methyl-1-phenyl-1H-pyrazol-5-one, to provide an
indication of the expected absorption bands.

Table 3: Characteristic IR Absorption Bands for 3-methyl-1-phenyl-1H-pyrazol-5-one
(Reference Compound)
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Wavenumber (cm~—?) Vibration Type Functional Group
~3100-3000 C-H stretch Aromatic

~2950-2850 C-H stretch Methyl

~1600 C=0 stretch Amide (in pyrazolone)
~1590, ~1490 C=C stretch Aromatic ring

~1550 C=N stretch Pyrazole ring

~760, ~690 C-H out-of-plane bend Monosubstituted phenyl

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 3-Methyl-1-phenyl-1H-pyrazole

mlz Relative Intensity (%) Putative Fragment lon
158.0 100.0 [M]* (Molecular lon)
157.0 47.9 [M-H]*

130.0 17.0 [M-N2]* or [M-C2Ha]*
77.0 20.1 [CeHs]* (Phenyl cation)
51.0 7.8 [CaHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above. These can be adapted by researchers for the specific instrumentation
available in their laboratories.

NMR Spectroscopy
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o Sample Preparation: A sample of 3-Methyl-1-phenyl-1H-pyrazole (typically 5-10 mg) is
dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCIsz) containing
tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is transferred to a
5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz (or higher) NMR
spectrometer.

e 1H NMR Parameters:
o Number of scans: 16-32
o Acquisition time: ~3-4 seconds
o Relaxation delay: 1-2 seconds
o Spectral width: -2 to 12 ppm

e 1B3C NMR Parameters:

[e]

Number of scans: 1024-4096 (or more, depending on sample concentration)

o

Acquisition time: ~1-2 seconds

[¢]

Relaxation delay: 2-5 seconds

[¢]

Spectral width: 0 to 200 ppm

o Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate
software. This involves Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be
prepared by grinding a small amount of the sample with dry potassium bromide and pressing
the mixture into a thin disk.
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e Instrumentation: An FTIR spectrometer is used to record the spectrum.
e Parameters:

o Spectral range: 4000-400 cm—1

o Resolution: 4 cm

o Number of scans: 16-32

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. The spectrum is typically displayed as transmittance or absorbance versus
wavenumber.

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS).

 Instrumentation: An electron ionization (EI) mass spectrometer is typically used.

e Parameters:

o

lonization mode: Electron lonization (El)

[¢]

Electron energy: 70 eV

[¢]

Source temperature: 200-250 °C

[e]

Mass range: m/z 40-400

» Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the major fragment ions. The fragmentation pattern can be interpreted to deduce the
structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical compound like 3-Methyl-1-phenyl-1H-pyrazole.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic
characterization of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for the
characterization of 3-Methyl-1-phenyl-1H-pyrazole. It is intended to assist researchers in their
efforts to synthesize, identify, and utilize this important chemical entity in the pursuit of new
therapeutic agents.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-1-phenyl-1H-pyrazole:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072811#spectroscopic-data-of-3-methyl-1-phenyl-1h-
pyrazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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